
(2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one is a chiral cyclohexanone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis may start from readily available cyclohexanone derivatives.
Chiral Catalysts: Chiral catalysts or chiral auxiliaries are often used to ensure the correct stereochemistry.
Reaction Conditions: Typical reaction conditions might include controlled temperatures, specific solvents, and precise pH levels.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.
Reduction: Reduction to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one can be used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine
In medicine, derivatives of cyclohexanone are often explored for their potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry
In industry, this compound could be used in the production of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action for (2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways involved would depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with similar reactivity.
2-methylcyclohexanone: A methylated derivative with different stereochemistry.
6-(2-oxopropyl)cyclohexanone: A similar compound without the chiral centers.
Uniqueness
(2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
60450-46-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-7-4-3-5-9(10(7)12)6-8(2)11/h7,9H,3-6H2,1-2H3/t7-,9-/m0/s1 |
InChI Key |
OZUXXDJXWDMYAU-CBAPKCEASA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H](C1=O)CC(=O)C |
Canonical SMILES |
CC1CCCC(C1=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


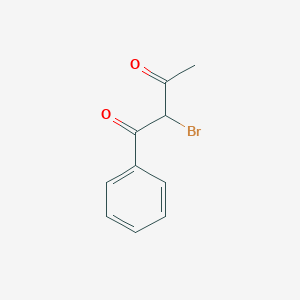
![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
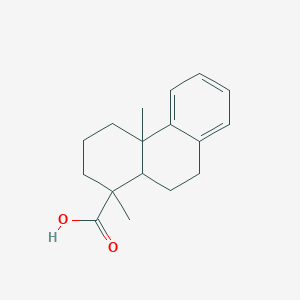
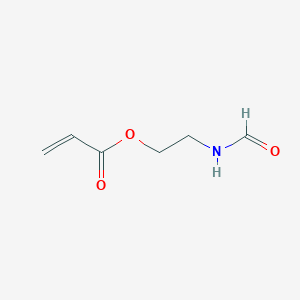
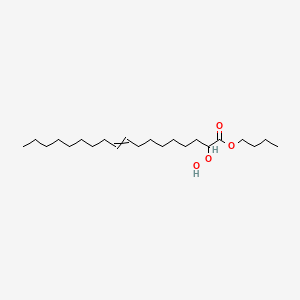
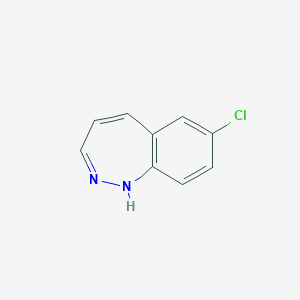
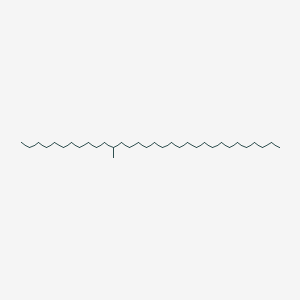
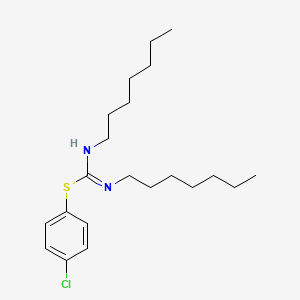

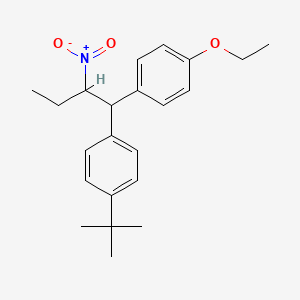
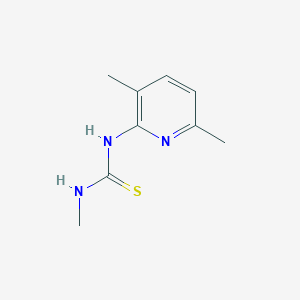
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)

